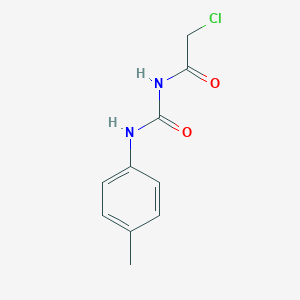

3-(2-chloroacetyl)-1-(4-methylphenyl)urea

説明

3-(2-chloroacetyl)-1-(4-methylphenyl)urea, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.

The exact mass of the compound N-(Chloroacetyl)-N'-(4-methylphenyl)urea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 287320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(2-chloroacetyl)-1-(4-methylphenyl)urea, also known by its CAS number 13558-77-5, is a compound with significant potential in pharmaceutical research due to its diverse biological activities. As a derivative of urea, it has been investigated for various therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

- Molecular Formula : C10H11ClN2O2

- Molecular Weight : 226.66 g/mol

- IUPAC Name : 2-chloro-N-[(4-methylphenyl)carbamoyl]acetamide

This compound serves as a versatile building block in organic synthesis, particularly in constructing heterocyclic systems that exhibit diverse biological activities.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. A study highlighted the synthesis of various thiourea hybrids that demonstrated potent urease inhibitory activity, which is crucial for treating infections related to urease-producing bacteria . The IC50 values of these compounds were significantly lower than those of standard thiourea, indicating enhanced efficacy.

2. Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound has been documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for further investigation in inflammatory disease treatments.

3. Anticancer Activity

The compound's structure suggests potential anticancer activity. In vitro studies have revealed that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole-bearing molecules have shown significant anti-proliferative activity against cancer cells, with structure-activity relationship (SAR) studies indicating that specific substitutions enhance their efficacy .

The biological mechanisms underlying the activities of this compound involve interactions at the molecular level:

- Enzyme Inhibition : The compound acts as an inhibitor of urease, an enzyme linked to various pathological conditions, including kidney stones and peptic ulcers. The inhibition mechanism involves binding to the active site of urease, preventing its catalytic action .

- Cellular Pathways : It is suggested that the compound may influence cellular pathways associated with apoptosis and cell cycle regulation in cancer cells, although detailed mechanistic studies are still required.

Case Studies

Several case studies have evaluated the biological activity of compounds related to this compound:

- Urease Inhibition Study :

- Antioxidant Activity Assessment :

Data Table: Biological Activities Summary

科学的研究の応用

Pharmacological Applications

1. Anti-inflammatory and Analgesic Properties

Research has indicated that compounds similar to 3-(2-chloroacetyl)-1-(4-methylphenyl)urea exhibit anti-inflammatory and analgesic effects. The chloroacetyl moiety is known to enhance binding affinity to specific biological targets involved in pain pathways and inflammatory responses. For instance, studies have shown that derivatives of urea can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.

2. Antitumor Activity

The compound has been investigated for its potential antitumor properties. Similar urea derivatives have demonstrated efficacy against various cancer cell lines by disrupting microtubule dynamics, which is essential for cell division. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, suggesting a mechanism through which they may inhibit tumor growth .

To better understand the efficacy of this compound compared to other compounds, the following table summarizes different urea derivatives and their biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-(4-Chlorophenyl)-1-(phenethyl)urea | Chlorophenyl group | Cannabinoid receptor modulation | Exhibits allosteric modulation |

| 3-(4-Methylphenyl)-1-(phenethyl)urea | Methylphenyl group | Anti-inflammatory properties | Enhanced lipophilicity |

| 3-(2-Methoxycarbonyl)-1-(naphthalen-1-yl)urea | Methoxycarbonyl group | Cytotoxic activity against cancer cells | Potential anticancer properties |

This table highlights the diverse biological activities associated with structurally related compounds, indicating the potential of this compound in therapeutic applications.

Case Studies

Case Study 1: Urease Inhibition

A recent study focused on the synthesis of urease inhibitors, which are critical due to urease's role in various diseases, including kidney stones and peptic ulcers. The study found that derivatives similar to this compound exhibited significant urease inhibitory activity, with IC50 values indicating potent efficacy compared to standard inhibitors .

Case Study 2: Anticancer Activity

Another investigation examined the anticancer effects of urea derivatives on colon carcinoma cells. The study demonstrated that treatment with compounds related to this compound resulted in marked growth inhibition of tumor cells, supporting its potential as an anticancer agent .

特性

IUPAC Name |

2-chloro-N-[(4-methylphenyl)carbamoyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-7-2-4-8(5-3-7)12-10(15)13-9(14)6-11/h2-5H,6H2,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTLDRPQJUQSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159472 | |

| Record name | N-(Chloroacetyl)-N'-(4-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13558-77-5 | |

| Record name | 1-(2-Chloroacetyl)-3-p-tolylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013558775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC287320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Chloroacetyl)-N'-(4-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chloroacetyl)-3-p-tolylurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8TU9M7GRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。